

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3,4-Dichloropyridazine

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Compound of Interest

Compound Name: **3,4-Dichloropyridazine**

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The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals. The pyridazine core is a significant pharmacophore, and the ability to selectively functionalize it via cross-coupling reactions is of high interest in medicinal chemistry for the development of novel therapeutic agents.^{[1][2]}

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of **3,4-dichloropyridazine** with various boronic acids. The methodologies presented are based on established procedures for structurally similar dichlorinated heteroaromatic systems.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with a halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.^{[3][4]}

A key challenge in the cross-coupling of dihalogenated heterocycles like **3,4-dichloropyridazine** is achieving regioselectivity. Research on related dichloropyridazines,

such as 3,5-dichloropyridazine, has demonstrated that the choice of phosphine ligand is critical in directing the site of the coupling.[5][6][7][8]

- Electron-deficient bidentate ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), tend to favor coupling at the position alpha to a nitrogen atom (the C3 position in 3,5-dichloropyridazine).[6][8]
- Electron-rich monodentate ligands, such as Q-Phos, can direct the coupling to other positions (the C5 position in 3,5-dichloropyridazine).[7][8]

This ligand-dependent selectivity allows for the strategic construction of diverse substituted pyridazines. For **3,4-dichloropyridazine**, similar principles of ligand and catalyst selection can be applied to achieve selective mono-arylation at either the C3 or C4 position.

Experimental Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura mono-coupling of a dichloropyridazine substrate with various arylboronic acids, based on data for 3,5-dichloropyridazine which serves as a model system. This illustrates the scope and efficiency of the reaction.

Entry	Arylboronic acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenyl boronic acid	Pd(OAc) ₂ (5)	DPPF (10)	Cs ₂ CO ₃	1,4-Dioxane/H ₂ O	100	16	85 (C3)	[5]
2	4-Methyl phenyl boronic acid	Pd(OAc) ₂ (5)	DPPF (10)	Cs ₂ CO ₃	1,4-Dioxane/H ₂ O	100	16	77 (C3)	[5]
3	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (5)	DPPF (10)	Cs ₂ CO ₃	1,4-Dioxane/H ₂ O	100	16	82 (C3)	[5]
4	Phenyl boronic acid	Pd(OAc) ₂ (5)	Q-Phos (10)	K ₃ PO ₄	Toluene/H ₂ O	100	16	81 (C5)	[5]
5	4-Methyl phenyl boronic acid	Pd(OAc) ₂ (5)	Q-Phos (10)	K ₃ PO ₄	Toluene/H ₂ O	100	16	78 (C5)	[5]
6	2-Thienylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	DME/EtOH/H ₂ O	80	48	28	[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the selective mono-arylation of **3,4-dichloropyridazine**. Researchers should optimize conditions for their specific substrates.

Materials:

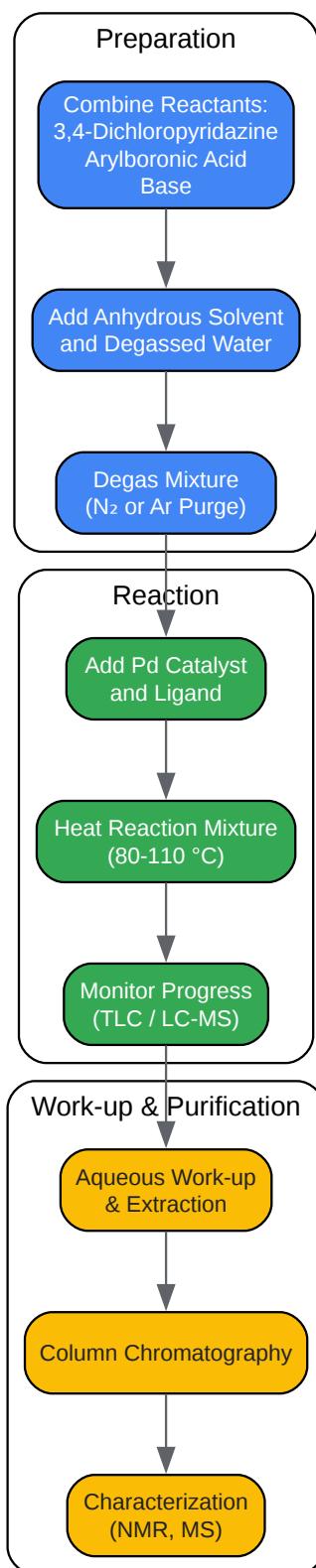
- **3,4-Dichloropyridazine**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Phosphine ligand (e.g., DPPF for C4 coupling, or another ligand for potential C3 selectivity)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
- Degassed water
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle/oil bath
- Thin Layer Chromatography (TLC) supplies
- Silica gel for column chromatography
- Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add **3,4-dichloropyridazine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N_2 or Ar) for 10-15 minutes.

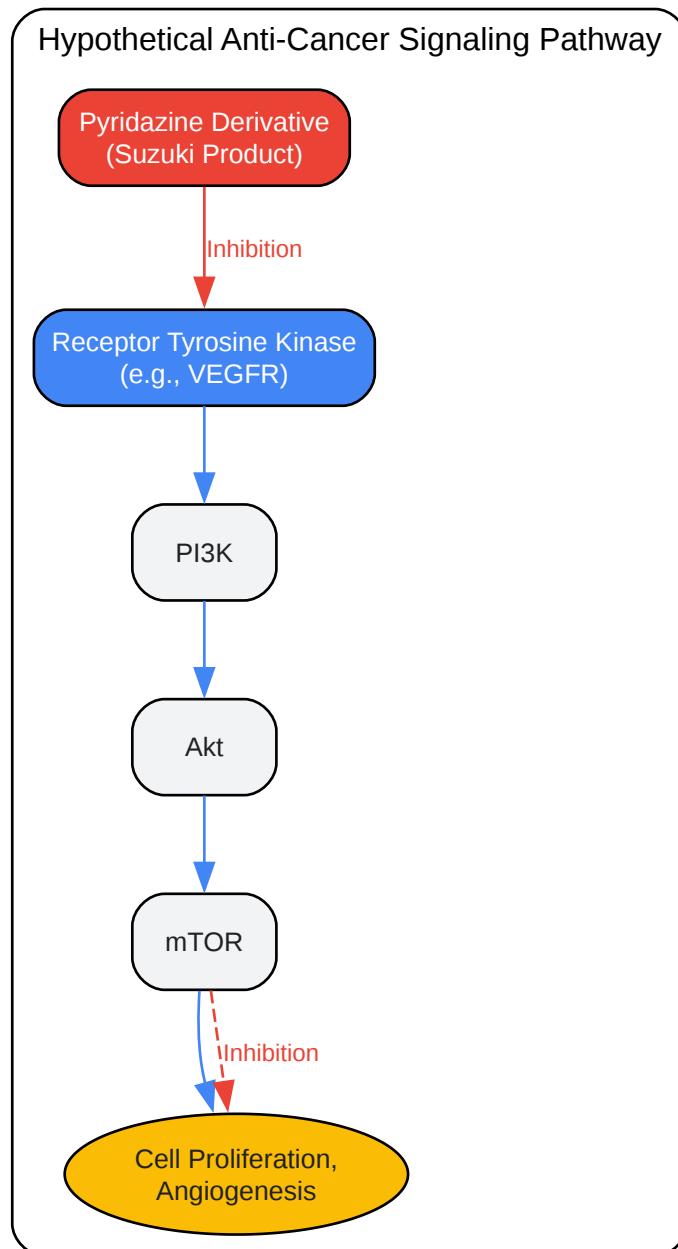
- Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
- Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes to ensure the solution is thoroughly degassed.
- Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%) and the phosphine ligand (e.g., DPPF, 4-10 mol%). Under a flow of inert gas, quickly add the catalyst and ligand to the reaction mixture.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
- Characterization: Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations



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Caption: Experimental workflow for the Suzuki-Miyaura coupling of **3,4-dichloropyridazine**.



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Caption: Inhibition of a pro-angiogenic signaling pathway by a pyridazine derivative.

Applications in Drug Development

Substituted pyridazines are key components in a variety of biologically active compounds. The products derived from the Suzuki-Miyaura coupling of **3,4-dichloropyridazine** can serve as

intermediates or final products in the discovery of new drugs. For example, pyridazinone derivatives have been investigated for their potential as:

- Anticancer and Antiangiogenic Agents: By inhibiting signaling pathways involving cytokines and growth factors like TNF α and VEGF.[2]
- Enzyme Inhibitors: As exemplified by their potential to modulate the activity of enzymes like cholinesterase.[10]
- Antimicrobial Agents: Demonstrating activity against various bacterial strains.[11]

The ability to selectively introduce a wide range of aryl and heteroaryl substituents onto the pyridazine scaffold using the Suzuki-Miyaura reaction provides a powerful platform for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved efficacy and pharmacological properties.[12]

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